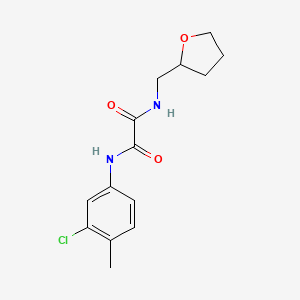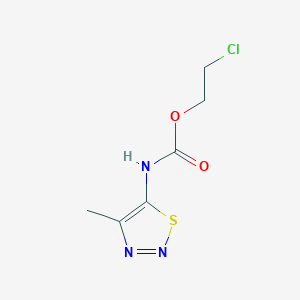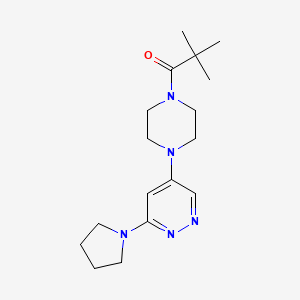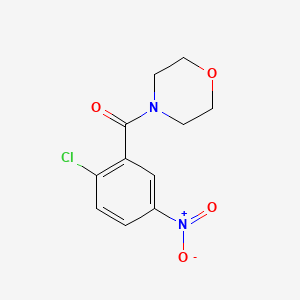![molecular formula C13H14ClNO4 B2354062 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide CAS No. 2411223-70-4](/img/structure/B2354062.png)
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-47,497 has been extensively studied for its scientific research applications and has shown promising results in various fields of research.
Mecanismo De Acción
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This binding leads to the activation of various signaling pathways that result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to regulate various physiological processes, such as inflammation, pain, and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide has many advantages for use in lab experiments. It is highly selective for the CB1 receptor, which allows for the precise modulation of this receptor without affecting other receptors in the brain. It also has a long half-life, which allows for sustained effects over a longer period of time. However, 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide is not without limitations. It is highly potent and can be difficult to dose accurately, which can lead to unwanted side effects.
Direcciones Futuras
There are many potential future directions for research on 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide. One area of interest is its potential use as a therapeutic agent for various conditions, such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand the long-term effects of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide on the brain and body. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of 2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide with improved efficacy and reduced side effects.
Métodos De Síntesis
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-aminoethyl acrylate. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide has been used extensively in scientific research for its cannabinoid-like effects. It has been shown to bind to cannabinoid receptors in the brain and produce similar effects to THC, such as pain relief, appetite stimulation, and mood alteration.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-8(14)13(17)15-7-10(16)9-3-2-4-11-12(9)19-6-5-18-11/h2-4,8H,5-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKMSSXLOQDSTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=C2C(=CC=C1)OCCO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)




![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)

